

# Melting and boiling point of 1-(3-Chloro-2-hydroxyphenyl)ethanone

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## Compound of Interest

Compound Name: 1-(3-Chloro-2-hydroxyphenyl)ethanone

Cat. No.: B016315

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An In-depth Technical Guide to the Physicochemical Properties of **1-(3-Chloro-2-hydroxyphenyl)ethanone**

## Introduction

**1-(3-Chloro-2-hydroxyphenyl)ethanone** is a substituted aromatic ketone that serves as a valuable intermediate in various fields of chemical synthesis, particularly in the development of novel pharmaceutical agents and fine chemicals. Its unique arrangement of functional groups—a hydroxyl group, a chlorine atom, and an acetyl group on a benzene ring—provides multiple reaction sites for building more complex molecular architectures. Understanding the fundamental physicochemical properties of this compound, such as its melting and boiling points, is paramount for its synthesis, purification, handling, and application in further synthetic steps.

This guide provides a comprehensive technical overview of the melting and boiling points of **1-(3-Chloro-2-hydroxyphenyl)ethanone**. It is designed for researchers, scientists, and drug development professionals, offering not only the physical data but also the scientific context, experimental methodologies, and theoretical considerations that underpin these properties. We will delve into the synthesis of the compound, detailed protocols for property determination, and the analytical techniques required to ensure sample purity and identity, thereby providing a holistic and self-validating framework for its use in a research and development setting.

## Physicochemical and Spectroscopic Data

A precise understanding of a compound's identity is the foundation upon which all further experimental work is built. The following table summarizes the key identifiers and physical properties of **1-(3-Chloro-2-hydroxyphenyl)ethanone**.

Property	Value	Source(s)
Chemical Name	1-(3-Chloro-2-hydroxyphenyl)ethanone	N/A
Synonyms	3'-Chloro-2'-hydroxyacetophenone	[1]
CAS Number	3226-34-4	[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub>	[2][3]
Molecular Weight	170.59 g/mol	[2][3]
Appearance	Solid	[1]
Melting Point	80 °C	[1]
Boiling Point	Not experimentally determined; Estimated at 325.8 °C at 760 mmHg	[4]

## Spectroscopic Identity

Confirming the molecular structure is a critical step. Spectroscopic data provides a fingerprint of the compound.

- <sup>1</sup>H NMR Spectrum:** The proton nuclear magnetic resonance spectrum is essential for confirming the arrangement of hydrogen atoms in the molecule. For **1-(3-Chloro-2-hydroxyphenyl)ethanone**, the spectrum provides distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons of the acetyl group.[5]
- Infrared (IR) Spectroscopy:** IR spectroscopy identifies the functional groups present. For the related isomer, 2-chloro-1-(3-hydroxyphenyl)ethanone, characteristic peaks are observed for

the hydroxyl group (O-H, broad), C-H stretching, aromatic C=C stretching, and a strong carbonyl (C=O) stretch.[6][7] Similar characteristic absorptions would be expected for the title compound.

- **Mass Spectrometry (MS):** Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The electron ionization mass spectrum for the isomer 1-(5-chloro-2-hydroxyphenyl)ethanone is available and can serve as a reference for the expected fragmentation of a chloro-hydroxyacetophenone.[3][8]

## Synthesis and Purification: The Fries Rearrangement

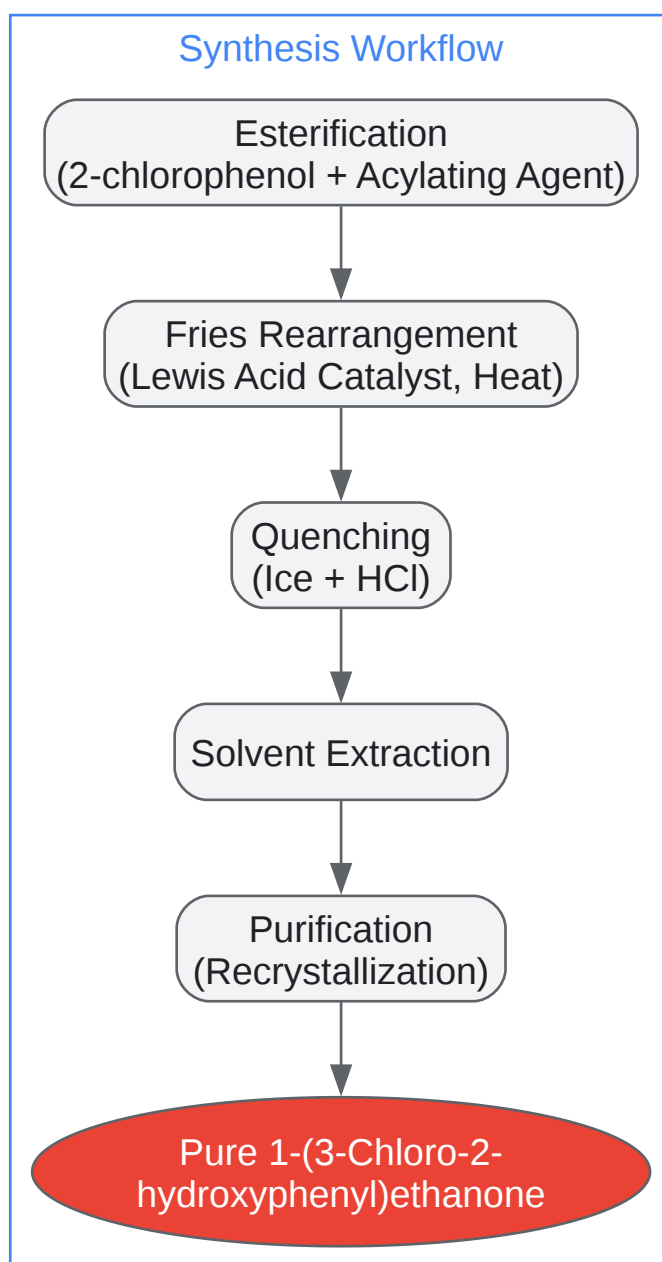
Hydroxyaryl ketones like **1-(3-Chloro-2-hydroxyphenyl)ethanone** are commonly synthesized via the Fries rearrangement. This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, typically catalyzed by a Lewis acid like aluminum chloride ( $\text{AlCl}_3$ ).[9][10][11] The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions such as temperature and solvent.[10] High temperatures generally favor the formation of the ortho isomer, which is often stabilized by intramolecular hydrogen bonding.[9]

The synthesis of **1-(3-Chloro-2-hydroxyphenyl)ethanone** would begin with the corresponding precursor, 2-chlorophenyl acetate.

### Generalized Synthetic Protocol

- **Esterification:** React 2-chlorophenol with acetyl chloride or acetic anhydride to form 2-chlorophenyl acetate.
- **Fries Rearrangement:** Add the 2-chlorophenyl acetate to a reaction vessel containing a Lewis acid catalyst (e.g., anhydrous aluminum chloride).
- **Heating:** Heat the reaction mixture. The temperature is a critical parameter to control the regioselectivity and is often elevated (e.g., 120-160 °C) to favor the ortho-product.[9][12]
- **Quenching:** After the reaction is complete (monitored by TLC), cool the mixture and carefully quench it by adding it to a mixture of ice and hydrochloric acid.[9]

- Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate.[2]
- Washing & Drying: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).[2][9]
- Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the pure **1-(3-Chloro-2-hydroxyphenyl)ethanone**. [2][7]



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Caption: Generalized workflow for the synthesis of **1-(3-Chloro-2-hydroxyphenyl)ethanone**.

## Experimental Determination of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[13] For a pure compound, this transition occurs over a narrow temperature range (typically 0.5-1.0 °C). The presence of impurities depresses the melting point and broadens the range, making it a crucial indicator of purity.[14]

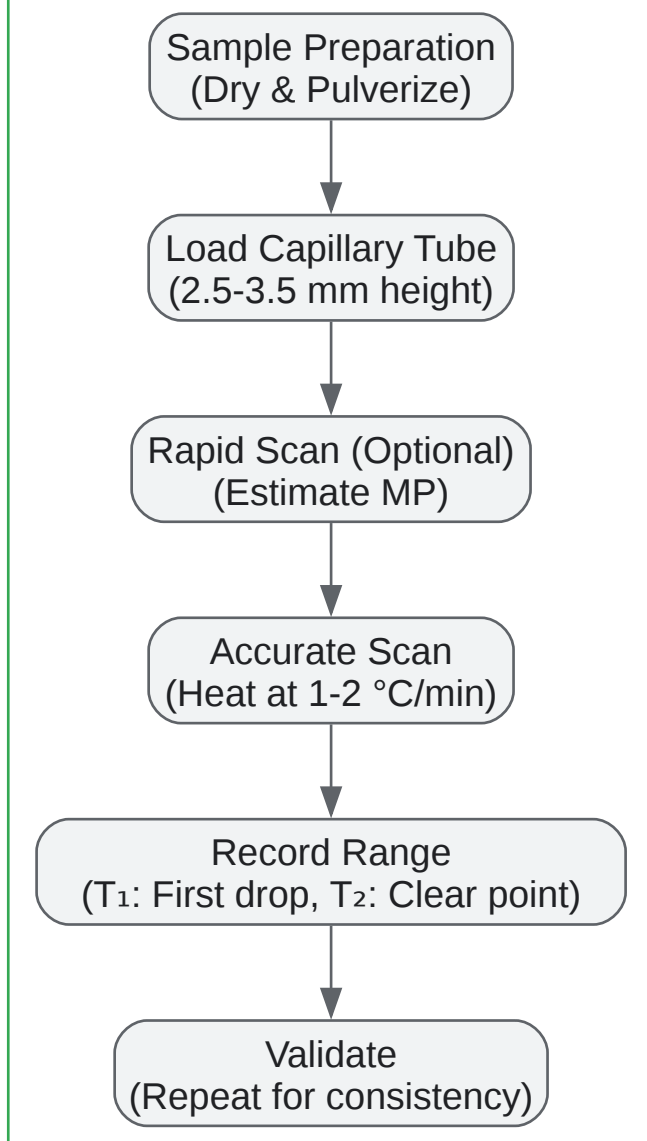
### Protocol for Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus.

- Sample Preparation:
  - Ensure the synthesized **1-(3-Chloro-2-hydroxyphenyl)ethanone** is completely dry.[14]
  - If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle. This ensures uniform heat transfer.[14]
- Capillary Tube Loading:
  - Tamp the open end of a capillary tube into the powdered sample.
  - Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.
  - The packed sample height should be between 2.5-3.5 mm.[15]
- Measurement:
  - Rapid Scan (Optional but Recommended): Place the loaded capillary in the apparatus and heat rapidly to get an approximate melting point. This saves time in the subsequent accurate determinations.
  - Accurate Determination: Allow the apparatus to cool to at least 5 °C below the approximate melting point.[15]

- Insert a new capillary with the sample.
- Set the heating rate to a slow value, typically 1-2 °C per minute.[\[15\]](#)
- Record  $T_1$ : Note the temperature at which the first drop of liquid appears or when the substance begins to collapse.[\[15\]](#)[\[16\]](#)
- Record  $T_2$ : Note the temperature at which the last solid particle melts (the "clear point").  
[\[15\]](#)[\[16\]](#)
- The melting point is reported as the range  $T_1 - T_2$ .
- Validation:
  - Repeat the accurate determination at least once to ensure consistency.
  - Calibrate the apparatus periodically using certified reference standards.[\[15\]](#)

## Melting Point Determination Workflow



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